molecular formula C7H10N2O B2429951 (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL CAS No. 1518501-48-8

(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL

Cat. No.: B2429951
CAS No.: 1518501-48-8
M. Wt: 138.17
InChI Key: LFRKVXCRPQISJG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid[][3].

    Reduction: The compound can be reduced to form the corresponding alcohol or amine[][3].

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[][3].

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used[][3].

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions[][3].

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

(2-cyclopropylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRKVXCRPQISJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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